![molecular formula C20H25NO4 B2443160 Ethyl 1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 854130-45-3](/img/structure/B2443160.png)
Ethyl 1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate, commonly known as DMOCO-EA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of organic synthesis has led to the development of novel methodologies using derivatives related to "Ethyl 1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate". For example, Zhu et al. (2003) described an expedient phosphine-catalyzed [4 + 2] annulation process that synthesizes highly functionalized tetrahydropyridines, showcasing the compound's utility in complex organic synthesis (Zhu, Lan, & Kwon, 2003).
Medicinal Chemistry and Anticancer Agents
In medicinal chemistry, derivatives of "Ethyl 1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate" have been explored for their potential as anticancer agents. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, highlighting the compound's role in developing new therapeutic options (Rehman et al., 2018).
Pharmacological Studies
Pharmacological research has also benefited from studies on this compound. Hayashi et al. (1998) developed a highly potent and orally active fibrinogen receptor antagonist based on derivatives of "Ethyl 1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate", which could have significant implications for antithrombotic treatment (Hayashi et al., 1998).
Antimicrobial Applications
Alsharif et al. (2018) prepared Ethyl 4 - (9-ethyl-9H-carbazol-3-yl) – 2 – methyl - 5- oxo - 4, 5 - dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC) by a reaction involving piperidine, demonstrating its potential as a probe for determining the critical micelle concentrations of surfactants and its in-vitro antibacterial activity, indicating a broader range of applications including in antimicrobial research (Alsharif et al., 2018).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Piperidine derivatives are known to have various biological activities, suggesting that they can have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
ethyl 1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-4-24-20(23)15-5-7-21(8-6-15)12-16-11-19(22)25-18-10-14(3)13(2)9-17(16)18/h9-11,15H,4-8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCCPSXDDYYRDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
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